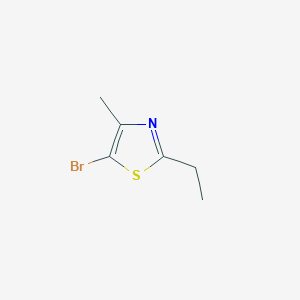

5-Bromo-2-ethyl-4-methylthiazole

Description

BenchChem offers high-quality 5-Bromo-2-ethyl-4-methylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-ethyl-4-methylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethyl-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-3-5-8-4(2)6(7)9-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXCMCDBNNASAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682064 | |

| Record name | 5-Bromo-2-ethyl-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863190-90-3 | |

| Record name | 5-Bromo-2-ethyl-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Bromo-2-ethyl-4-methylthiazole: A Technical Guide

Executive Summary

This technical guide details the synthesis of 5-Bromo-2-ethyl-4-methylthiazole , a high-value heterocyclic intermediate used in the development of pharmaceutical agents (e.g., cephalosporins, anti-inflammatory drugs) and agrochemicals. The protocol prioritizes regioselectivity and scalability, utilizing a Hantzsch Thiazole Synthesis followed by a controlled Electrophilic Aromatic Substitution (EAS) .

This workflow is designed for researchers requiring high-purity intermediates. It avoids the pitfalls of direct multi-component couplings by isolating the stable thiazole core before functionalization, ensuring the integrity of the C5-bromine bond.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a disconnection at the C5–Br bond and the heterocyclic ring construction.

Strategic Logic

-

Regioselectivity: The 5-position of the thiazole ring is the most nucleophilic site for electrophilic attack. By installing the ethyl (C2) and methyl (C4) groups first, we sterically and electronically direct the subsequent bromination exclusively to C5.

-

Core Construction: The Hantzsch synthesis is the most robust method for generating the 2,4-disubstituted thiazole core, using propanethioamide and chloroacetone.

Figure 1: Retrosynthetic disconnection showing the linear assembly strategy.

Part 2: Experimental Protocols

Phase 1: Synthesis of 2-Ethyl-4-methylthiazole

Objective: Construct the 1,3-thiazole ring with defined alkyl substituents.

Mechanism:

The reaction proceeds via the nucleophilic attack of the sulfur atom of propanethioamide on the

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| Propanethioamide | 89.16 | 1.0 | Thiazole N-C-S donor |

| Chloroacetone | 92.52 | 1.1 | C-C backbone donor |

| Ethanol (Absolute) | 46.07 | Solvent | Medium |

| Magnesium Sulfate | 120.37 | N/A | Drying Agent |

Protocol:

-

Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar. Flush with nitrogen.[2]

-

Dissolution: Dissolve Propanethioamide (8.9 g, 100 mmol) in absolute ethanol (100 mL).

-

Addition: Add Chloroacetone (10.2 g, 110 mmol) dropwise over 20 minutes at room temperature. Caution: Chloroacetone is a potent lachrymator. Work in a fume hood.

-

Cyclization: Heat the mixture to reflux (approx. 78°C) and maintain for 4–6 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexanes) for the disappearance of thioamide.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove ethanol.

-

Neutralize the residue (which contains the thiazole hydrochloride salt) with saturated aqueous NaHCO3 solution until pH ~8.

-

Extract with Diethyl Ether (3 x 50 mL).

-

-

Purification:

-

Dry combined organics over anhydrous MgSO4, filter, and concentrate.

-

Purify via vacuum distillation (bp ~160°C at atm, lower under vacuum) or flash column chromatography (Hexanes/EtOAc 9:1).

-

Yield: Expect 75–85% as a pale yellow oil.

-

Phase 2: Regioselective Bromination

Objective: Install the bromine atom at the C5 position.

Mechanism:

The 2-ethyl and 4-methyl groups activate the thiazole ring. The C5 position is the only unsubstituted carbon and is electronically favored for Electrophilic Aromatic Substitution (EAS). N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine (

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 2-Ethyl-4-methylthiazole | 127.21 | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | Brominating Agent |

| Acetonitrile (ACN) | 41.05 | Solvent | Polar Aprotic Solvent |

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and shield from light (wrap in aluminum foil).

-

Dissolution: Dissolve 2-Ethyl-4-methylthiazole (12.7 g, 100 mmol) in Acetonitrile (150 mL).

-

Bromination: Add NBS (18.7 g, 105 mmol) portion-wise over 15 minutes at 0°C (ice bath).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Note: The reaction is usually rapid.

-

Quenching: Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Purification:

-

Wash the organic layer with water (2 x) and brine (1 x) to remove succinimide byproducts.

-

Final Purification: The product may solidify upon standing or require short-path distillation/recrystallization (from hexanes) depending on purity requirements.

-

Yield: Expect 80–90% of 5-Bromo-2-ethyl-4-methylthiazole .

-

Figure 2: Step-by-step reaction workflow from precursors to final brominated product.

Part 3: Scientific Integrity & Validation

Critical Process Parameters (CPPs)

-

Temperature Control (Step 1): Excessive heating during the Hantzsch synthesis can lead to polymerization of chloroacetone. Maintain a steady reflux.

-

Stoichiometry (Step 2): Avoid large excesses of NBS. While C5 is the preferred site, large excess can lead to side-chain bromination on the ethyl or methyl groups (radical mechanism), especially if exposed to light. Keep the reaction in the dark.

Analytical Characterization (Expected)

-

1H NMR (CDCl3):

-

2.95 (q, 2H,

-

2.35 (s, 3H,

-

1.35 (t, 3H,

-

Note: The signal for C5-H (

~6.8 ppm) observed in the precursor will be absent in the product, confirming bromination.

-

2.95 (q, 2H,

-

Mass Spectrometry:

-

Precursor (M+H): 128.

-

Product (M+H): 206/208 (1:1 isotopic pattern characteristic of Bromine).

-

Safety Considerations

-

Chloroacetone: Extremely irritating to eyes and respiratory tract. Use only in a high-efficiency fume hood. Neutralize glassware with dilute ammonia before cleaning.

-

NBS: Store in a refrigerator. Old/yellow NBS should be recrystallized from water before use to ensure accurate stoichiometry.

References

-

Hantzsch Thiazole Synthesis Mechanism & Applic

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Bromin

-

Synthesis of 2,4-Dimethylthiazole (Analogous Protocol)

-

Electrophilic Substitution of Thiazoles

- Source: Master Organic Chemistry.

-

URL:[Link]

Sources

- 1. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

Technical Whitepaper: Spectroscopic Characterization of 5-Bromo-2-ethyl-4-methylthiazole

Executive Summary

5-Bromo-2-ethyl-4-methylthiazole is a critical halogenated heteroaromatic intermediate used extensively in the synthesis of pharmaceutical pharmacophores, agrochemicals, and functional materials. Its utility stems from the lability of the C5-bromine atom, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex bioactive scaffolds.

This guide provides a definitive spectroscopic reference for researchers. It synthesizes experimental data with theoretical substituent effects to establish a robust Quality Control (QC) protocol. The focus is on differentiating the target compound from its non-brominated precursor (2-ethyl-4-methylthiazole) and identifying common synthetic impurities.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 5-Bromo-2-ethyl-4-methyl-1,3-thiazole |

| CAS Number | 863190-90-3 |

| Molecular Formula | C |

| Molecular Weight | 206.10 g/mol |

| Appearance | Pale yellow to amber liquid/low-melting solid |

| Solubility | Soluble in CHCl |

| Precursor | 2-Ethyl-4-methylthiazole (CAS: 15679-12-6) |

Synthesis Context & Impurity Profile

To accurately interpret spectroscopic data, one must understand the synthesis pathway. The compound is typically synthesized via electrophilic aromatic substitution (bromination) of 2-ethyl-4-methylthiazole using N-Bromosuccinimide (NBS) or elemental bromine.

Synthesis Workflow Diagram

Caption: Figure 1. Synthesis pathway highlighting the origin of critical impurities detectable by spectroscopy.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The key diagnostic indicator of successful bromination is the disappearance of the C5-proton signal found in the precursor.

H NMR Data (400 MHz, CDCl

)

| Moiety | Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| C2-Ethyl (CH | 2.95 – 3.05 | Quartet (q) | 2H | 7.6 | Methylene protons adjacent to C2 |

| C4-Methyl (CH | 2.35 – 2.45 | Singlet (s) | 3H | - | Methyl group at C4 |

| C2-Ethyl (CH | 1.35 – 1.45 | Triplet (t) | 3H | 7.6 | Terminal methyl of ethyl group |

| C5-H | ABSENT | - | - | - | Diagnostic for Bromination |

Critical Analysis:

-

Precursor Comparison: The starting material (2-ethyl-4-methylthiazole) exhibits a diagnostic singlet at

6.69 ppm (C5-H). The complete absence of this peak in the product spectrum confirms 100% conversion. -

Shift Effects: The introduction of the electronegative bromine atom at C5 exerts a deshielding effect, but due to the heteroaromatic nature, the shifts of the C4-methyl and C2-ethyl groups change only marginally compared to the precursor.

C NMR Data (100 MHz, CDCl

)

| Carbon Environment | Chemical Shift ( | Type |

| C2 (Thiazole) | ~170.0 | Quaternary (C=N) |

| C4 (Thiazole) | ~150.5 | Quaternary |

| C5 (Thiazole) | ~105.0 - 110.0 | Quaternary (C-Br) |

| Ethyl (CH | ~27.0 | Methylene |

| C4-Methyl | ~15.0 | Methyl |

| Ethyl (CH | ~14.0 | Methyl |

Note: The C5 carbon attached to Bromine typically appears upfield relative to unsubstituted carbons in heteroaromatics due to the "heavy atom effect" and shielding resonance contributions, often found near 100-110 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight and the presence of the bromine atom via its characteristic isotopic signature.

-

Ionization Mode: Electrospray Ionization (ESI+) or Electron Impact (EI).

-

Molecular Ion:

- Br Isotopologue: m/z 205

- Br Isotopologue: m/z 207

Diagnostic Interpretation:

Bromine exists naturally as two stable isotopes,

-

Fragmentation (EI):

-

[M - Br]

: Peak at m/z ~126/127 (Loss of bromine radical). -

[M - C

H

-

Infrared Spectroscopy (IR)

IR is useful for quick identification of functional groups and checking for moisture.

| Frequency (cm | Vibration Mode | Intensity | Notes |

| 3000 - 2850 | C-H Stretch (Alkyl) | Medium | Ethyl/Methyl groups |

| ~3100 | C-H Stretch (Aromatic) | ABSENT | Diagnostic: Loss of C5-H stretch |

| 1550 - 1450 | C=N / C=C Ring Stretch | Strong | Thiazole skeletal vibrations |

| 600 - 500 | C-Br Stretch | Weak/Medium | Often obscured in fingerprint region |

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and avoid solvent artifacts:

-

Solvent Selection: Use Chloroform-d (CDCl

, 99.8% D) with 0.03% TMS as an internal standard. -

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

-

Filtration: If the sample appears cloudy (salt residues from synthesis), filter through a small plug of glass wool into the NMR tube.

-

Acquisition:

-

Pulse angle: 30°

-

Relaxation delay (d1): 1.0 s (qualitative) or 5.0 s (quantitative).

-

Scans: 16 (minimum).

-

Quality Control Logic Flow

Caption: Figure 2. Logic gate for QC release based on proton NMR signals.

References

Technical Guide: Synthesis of 2-Ethyl-4-Methylthiazole (FEMA 3680)

Executive Summary

Target Molecule: 2-Ethyl-4-methylthiazole CAS: 15679-12-6 FEMA: 3680 Application: High-value flavorant (nutty, roasted, meaty notes) and pharmaceutical intermediate.

This guide details the synthesis of 2-ethyl-4-methylthiazole using the Hantzsch Thiazole Synthesis , the industrial gold standard for regiospecific thiazole construction. Unlike generic textbook descriptions, this document focuses on the practical management of unstable precursors—specifically the in situ generation or stabilization of propanethioamide—and the handling of lachrymatory

Part 1: Retrosynthetic Analysis & Mechanism

The Hantzsch synthesis constructs the thiazole ring by condensing two critical fragments: an

Mechanistic Pathway[1]

-

Nucleophilic Attack: The sulfur atom of the thioamide attacks the

-carbon of the haloketone (S -

Cyclization: The nitrogen attacks the ketone carbonyl group.

-

Dehydration: Loss of water drives aromatization, yielding the thiazole hydrohalide salt.

Figure 1: Retrosynthetic breakdown showing the convergence of chloroacetone and propanethioamide.

Part 2: Critical Starting Materials

The success of this synthesis relies entirely on the purity of the starting materials. Commercial availability of propanethioamide is often poor due to shelf-stability issues; therefore, an in situ preparation strategy is recommended.

Material A: 1-Chloro-2-propanone (Chloroacetone)

-

Role: Provides the C4-C5 backbone.

-

Grade: Stabilized (typically with 0.5% CaCO

or MgO). -

Critical Hazard: Severe Lachrymator. Must be handled in a functioning fume hood.

-

Quality Control: Commercial chloroacetone often darkens and polymerizes.

-

Purification: If the liquid is dark brown/black, distill under reduced pressure (bp 119°C @ 760 mmHg, but recommended ~25-30°C @ high vacuum) over MgO to remove acid.

-

Storage: 2–8°C in the dark.

-

Material B: Propanethioamide (Thiopropionamide)

-

Role: Provides the N-C-S fragment and the C2-ethyl group.

-

Stability: Thioamides are prone to hydrolysis (releasing H

S) and oxidative dimerization. -

Synthesis Strategy: Do not rely on aged commercial stock. Synthesize fresh from Propionitrile using the Magnesium/Amine or NaSH method.

Protocol: Preparation of Propanethioamide (The "NaSH" Method)

A safer alternative to using gaseous H

-

Reagents: Propionitrile (1.0 eq), Sodium Hydrosulfide hydrate (NaSH

xH -

Procedure:

-

Dissolve NaSH and Diethylamine HCl in DMF.

-

Heat to 60°C for 4-6 hours.

-

Mechanism: Diethylamine acts as a phase transfer catalyst and base, facilitating the attack of HS

on the nitrile. -

Validation: Monitor disappearance of the Nitrile peak (2250 cm

) via IR or TLC. -

Workup: Quench with water, extract with ethyl acetate. The crude thioamide can often be used directly in the Hantzsch step without extensive purification to prevent decomposition.

-

Part 3: Experimental Protocol (Hantzsch Condensation)

This protocol describes a self-validating workflow. The formation of the intermediate salt provides a visual checkpoint before the final workup.

Reagents

| Reagent | Equiv. | Role | Properties |

| Propanethioamide | 1.0 | Nucleophile | Solid/Oil, unstable |

| Chloroacetone | 1.1 | Electrophile | Liquid, d=1.15 g/mL |

| Ethanol (Absolute) | Solvent | Medium | Anhydrous preferred |

| Potassium Carbonate | >1.0 | Neutralizer | Solid base |

Step-by-Step Methodology

-

Condensation (The Induction Period):

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Propanethioamide (1.0 eq) in Ethanol (5 mL per gram of thioamide).

-

Add Chloroacetone (1.1 eq) dropwise at room temperature.

-

Observation: The reaction is exothermic. A color change (yellow to orange) indicates initiation.

-

Heat: Reflux the mixture for 4–6 hours.

-

Checkpoint: A precipitate may form (the thiazolium hydrochloride salt). This is normal.

-

-

Workup (Liberating the Free Base):

-

Cool the reaction mixture to room temperature.

-

Evaporate the bulk of the ethanol under reduced pressure.

-

Resuspend the residue in water. The pH will be acidic (< 2) due to HCl generation.

-

Neutralization: Slowly add saturated aqueous K

CO -

Visual Cue: The solution will bubble (CO

) and an oil (the free thiazole) will separate from the aqueous phase.

-

-

Isolation:

-

Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (3x).

-

Combine organics and wash with Brine.

-

Dry over anhydrous Na

SO

-

-

Purification (Distillation):

-

Remove solvent via rotary evaporation.

-

Perform Vacuum Distillation .

-

Target Fraction: Collect the fraction boiling at 161–162°C (at 760 mmHg) or approx. 56–60°C at 20 mmHg .

-

Yield: Typical yields range from 70–85%.[3]

-

Figure 2: Operational workflow from nitrile precursor to purified thiazole.

Part 4: Quality Control & Impurity Profiling

To ensure the product meets "Flavor Grade" or pharmaceutical standards, verify the following parameters.

NMR Characterization ( H NMR, CDCl )

-

Aromatic Ring Proton (C5-H): Singlet,

~6.70 ppm. -

C2-Ethyl Group:

-

Methylene (-CH

-): Quartet, -

Methyl (-CH

): Triplet,

-

-

C4-Methyl Group: Singlet,

~2.41 ppm.

Common Impurities

| Impurity | Origin | Detection | Removal |

| Chloroacetone | Excess reagent | GC / Smell (Acrid) | Wash with NaHSO |

| Propanethioamide | Unreacted start material | TLC / LC | Acid wash (thioamides are weak bases, thiazoles are stronger). |

| Thiazole Dimers | Oxidative coupling | GC-MS (High MW) | Remains in pot residue during distillation. |

Part 5: Safety & Industrial Considerations

Lachrymator Management

Chloroacetone is a potent tear gas agent.

-

Engineering Control: All transfers must occur in a hood with a face velocity >100 fpm.

-

Decontamination: Spills should be neutralized immediately with a solution of ethanol and aqueous ammonia (converts chloroacetone to aminoacetone/polymers).

Odor Control

The target thiazole and the thioamide intermediate have potent, lingering odors.

-

Waste: Treat all aqueous waste with bleach (hypochlorite) to oxidize residual sulfur species before disposal.

-

Glassware: Soak glassware in a bleach bath to eliminate "roasted nut" odors that can contaminate other experiments.

References

-

Hantzsch Thiazole Synthesis Mechanism & Overview Source: The Good Scents Company / SynArchive

-

Preparation of Thioamides from Nitriles (NaSH Method) Source: ResearchGate (Methodology adaptation)

-

Physical Properties & Safety (2-Ethyl-4-methylthiazole) Source: PubChem (CID 27440)

-

Chloroacetone Handling & Stabilization Source: NOAA CAMEO Chemicals

-

FEMA 3680 Flavor Profile & Regulatory Status Source: FEMA (Flavor and Extract Manufacturers Association)

Sources

The 5-Bromo-2-ethyl-4-methylthiazole Scaffold: A Technical Guide to Synthesis and Structural Diversification

Executive Summary

This technical guide analyzes 5-Bromo-2-ethyl-4-methylthiazole , a versatile heterocyclic building block in medicinal chemistry. Unlike the ubiquitous 2-aminothiazoles, this alkyl-substituted scaffold offers a neutral, lipophilic core essential for modulating physicochemical properties (LogP, tPSA) in drug candidates. This document details the structural rationale, validated synthetic protocols, and palladium-catalyzed diversification strategies required to transform this core into bioactive structural analogs.

Part 1: Structural Architecture & Pharmacophore Analysis

The thiazole ring is a "privileged scaffold," appearing in approved drugs like Dasatinib (antineoplastic), Ritonavir (antiviral), and Chlormethiazole (sedative). The 5-bromo-2-ethyl-4-methylthiazole derivative represents a strategic intermediate due to three distinct vectors:

| Position | Substituent | Role in Medicinal Chemistry |

| C2 | Ethyl Group | Lipophilic Tuning: Increases cLogP compared to methyl analogs (+0.5 units approx.), improving blood-brain barrier (BBB) penetration and metabolic stability against oxidative dealkylation. |

| C4 | Methyl Group | Conformational Lock: Provides steric bulk that can restrict rotation of substituents at C5, potentially locking active conformations in protein binding pockets. |

| C5 | Bromine | Synthetic Handle: A high-reactivity site for Pd-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) to introduce complexity. |

Physicochemical Profile (Calculated)

-

Formula: C6H8BrNS

-

Molecular Weight: 206.10 g/mol

-

Predicted LogP: ~2.8 (High lipophilicity)

-

H-Bond Donors/Acceptors: 0 / 1

Part 2: Synthetic Pathways (The "Make")

The construction of the core relies on the Hantzsch Thiazole Synthesis , followed by electrophilic halogenation.

Diagram 1: Retrosynthetic Workflow

Caption: Step-wise construction of the 5-bromo-thiazole core starting from amide precursors.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Ethyl-4-methylthiazole (Core)

Causality: The Hantzsch synthesis requires a thioamide and an

-

Thionation: Dissolve propionamide (1.0 eq) in dry THF. Add Lawesson’s reagent (0.55 eq) and reflux for 2 hours. Concentrate and purify via flash column chromatography to yield propanethioamide .

-

Cyclization: Dissolve propanethioamide (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Addition: Add chloroacetone (1.1 eq) dropwise. Note: The reaction is exothermic; cooling may be required.

-

Reflux: Heat the mixture to reflux for 4-6 hours. Monitor by TLC (EtOAc:Hexane 1:4).

-

Workup: Evaporate ethanol. Neutralize the residue with saturated NaHCO3 (pH ~8). Extract with DCM (3x). Dry over MgSO4 and concentrate.

-

Purification: Distillation under reduced pressure (or column chromatography) yields 2-ethyl-4-methylthiazole as a pale yellow oil.

Protocol B: C5-Bromination

Causality: N-Bromosuccinimide (NBS) is preferred over elemental bromine to prevent over-bromination or ring opening. Acetonitrile (ACN) is used as a polar aprotic solvent to stabilize the transition state.

-

Setup: Dissolve 2-ethyl-4-methylthiazole (1.0 eq) in ACN (0.2 M) at 0°C.

-

Bromination: Add NBS (1.05 eq) portion-wise over 30 minutes. Protect from light (wrap flask in foil) to minimize radical side reactions.

-

Reaction: Stir at room temperature for 2-4 hours.

-

Quench: Pour into water. Extract with Ethyl Acetate.[1] Wash organic layer with 5% sodium thiosulfate (to remove free Br2) and brine.

-

Isolation: Dry (Na2SO4) and concentrate. The product, 5-Bromo-2-ethyl-4-methylthiazole , is typically a low-melting solid or oil, purified by silica gel chromatography (0-10% EtOAc in Hexanes).

Part 4: Functionalization Strategies (The "Diversify")

The 5-bromo position is the gateway to structural analogs. The following palladium-catalyzed couplings are the industry standard for library generation.

Diagram 2: Analog Generation Decision Tree

Caption: Divergent synthesis pathways for generating functional analogs from the brominated core.

Key Reaction Conditions (Self-Validating Systems)

| Reaction | Reagents | Critical Parameter | Outcome |

| Suzuki-Miyaura | Arylboronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O | Base Choice: Carbonates (K2CO3/Cs2CO3) prevent hydrolysis of the thiazole ring compared to strong hydroxides. | Biaryl analogs (e.g., Dasatinib-like cores). |

| Buchwald-Hartwig | Primary/Secondary Amine, Pd2(dba)3, Xantphos, NaOtBu | Ligand: Xantphos is crucial for 5-membered heterocycles to prevent catalyst poisoning by Sulfur. | C5-Amino derivatives (Solubility enhancement). |

| Negishi | Organozinc halides, Pd(PPh3)4, THF | Moisture: Strictly anhydrous conditions required. | Alkyl/Cycloalkyl analogs. |

Part 5: Medicinal Chemistry Applications & SAR

When designing analogs based on this scaffold, researchers should consider the following Structure-Activity Relationship (SAR) trends observed in thiazole-based therapeutics:

-

Metabolic Stability: The C2-ethyl group is more prone to metabolic oxidation (CYP450) than a methyl group but less than longer alkyl chains. If metabolic clearance is too high, consider fluorinating the ethyl group (e.g.,

). -

Solubility: The core is highly lipophilic. Introduction of polar heterocycles (pyridines, piperazines) at the C5 position via Suzuki or Buchwald coupling is often necessary to improve aqueous solubility.

-

Bioisosterism: The 2-ethyl-4-methylthiazole core is often used as a bioisostere for 1,2,4-oxadiazoles or pyridines to alter dipole moments and improve

-

References

-

Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." [Link]

-

Thiazole Biological Activity: Petrou, A., et al. (2023).[2] "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[3] Molecules. [Link][1][2][4][5][6][7]

-

Palladium Coupling on Thiazoles: Nobel Prize in Chemistry 2010. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." [Link]

-

General Thiazole Properties: The Good Scents Company. "2-Ethyl-4-methylthiazole Data." [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-ethyl-4-methylthiazole: Properties, Synthesis, and Potential Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 5-Bromo-2-ethyl-4-methylthiazole, a substituted thiazole derivative with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively documented in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established principles of thiazole chemistry and data on analogous structures to present a robust theoretical and practical framework for its study.

Introduction: The Thiazole Scaffold and the Significance of Bromination

The thiazole ring is a cornerstone heterocyclic motif in drug discovery, present in a multitude of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. The introduction of a bromine atom at the 5-position, as in 5-Bromo-2-ethyl-4-methylthiazole, offers several strategic advantages. Bromine, as a halogen, can significantly modulate the lipophilicity and electronic nature of the molecule, potentially enhancing its permeability across biological membranes and its binding affinity to target proteins.[2] Furthermore, the bromo-substituent serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery campaigns.

Physicochemical and Spectroscopic Properties

While experimental data for 5-Bromo-2-ethyl-4-methylthiazole is scarce, we can predict its key properties based on known data for its constituent parts and related molecules. The presence of the ethyl and methyl groups will contribute to its lipophilicity, while the bromine atom will increase its molecular weight and likely its boiling point compared to the parent 2-ethyl-4-methylthiazole.

Table 1: Predicted Physicochemical Properties of 5-Bromo-2-ethyl-4-methylthiazole

| Property | Predicted Value/Information | Justification/Source |

| CAS Number | 863190-90-3 | [3] |

| Molecular Formula | C6H8BrNS | [3] |

| Molecular Weight | 206.10 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | Based on related brominated thiazoles. |

| Boiling Point | > 162 °C | Higher than 2-ethyl-4-methylthiazole (161-162 °C) due to the heavier bromine atom.[4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | Typical for small, substituted organic molecules. |

| Purity | Typically >95% from commercial suppliers. | [3] |

| Storage | Inert atmosphere, 2-8°C. | [3] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show a quartet and a triplet for the ethyl group, and a singlet for the methyl group. The chemical shifts will be influenced by the bromine atom. The characteristic proton at the 5-position of the thiazole ring will be absent. Based on the spectrum of 2-ethyl-4-methylthiazole, the ethyl protons would appear around 2.9 ppm (quartet) and 1.3 ppm (triplet), and the methyl protons around 2.4 ppm.[5]

-

¹³C NMR: The carbon spectrum will show six distinct signals. The carbon atom attached to the bromine (C5) will be significantly shifted downfield.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis of 5-Bromo-2-ethyl-4-methylthiazole

A plausible and efficient synthesis of 5-Bromo-2-ethyl-4-methylthiazole can be envisioned through a two-step process: the initial construction of the 2-ethyl-4-methylthiazole core via the Hantzsch thiazole synthesis, followed by regioselective bromination at the 5-position.

Step 1: Hantzsch Thiazole Synthesis of 2-Ethyl-4-methylthiazole

The Hantzsch synthesis is a classic and versatile method for the preparation of thiazole derivatives.[6][7] It involves the condensation of an α-haloketone with a thioamide. In this case, 3-chloro-2-butanone would be reacted with propanethioamide.

Experimental Protocol: Hantzsch Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add propanethioamide (1.1 equivalents) dissolved in a suitable solvent such as ethanol or a mixture of water and THF.

-

Addition of α-haloketone: Slowly add 3-chloro-2-butanone (1.0 equivalent) to the solution. The reaction is often exothermic, so cooling might be necessary.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-ethyl-4-methylthiazole.

Caption: Hantzsch synthesis of the 2-ethyl-4-methylthiazole core.

Step 2: Regioselective Bromination

The thiazole ring is susceptible to electrophilic substitution, with the C5 position being the most reactive site.[6] Bromination of 2-ethyl-4-methylthiazole is therefore expected to proceed regioselectively to yield the desired 5-bromo derivative.

Experimental Protocol: Bromination

-

Reaction Setup: Dissolve 2-ethyl-4-methylthiazole (1.0 equivalent) in a suitable solvent like acetic acid or chloroform in a round-bottom flask protected from light.

-

Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.1 equivalents) in the same solvent to the reaction mixture at room temperature. The use of NBS is a safer and more selective alternative to elemental bromine.[8]

-

Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC.

-

Work-up: Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or distillation under reduced pressure to afford pure 5-Bromo-2-ethyl-4-methylthiazole.

Caption: Proposed workflow for the bromination of 2-ethyl-4-methylthiazole.

Chemical Reactivity and Further Functionalization

The bromine atom at the 5-position of the thiazole ring is a key functional group that opens up a wide array of synthetic possibilities.

-

Metal-Halogen Exchange: The bromo group can undergo metal-halogen exchange with organolithium reagents (e.g., n-butyllithium) to generate a 5-lithiated thiazole intermediate.[9] This powerful nucleophile can then be reacted with various electrophiles to introduce a wide range of substituents at the 5-position.

-

Cross-Coupling Reactions: 5-Bromo-2-ethyl-4-methylthiazole is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules with extended conjugation, which can be of interest in materials science.[10]

-

Nucleophilic Aromatic Substitution: While less common for brominated thiazoles compared to other positions, under certain conditions, the bromine atom could be displaced by strong nucleophiles.

Potential Applications in Drug Discovery and Agrochemicals

The thiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[11] The introduction of a bromo-ethyl-methyl substitution pattern could lead to novel compounds with interesting pharmacological profiles.

-

Anticancer Agents: Numerous thiazole derivatives have demonstrated potent anticancer activity.[12][13] The brominated thiazole core can be further elaborated to design and synthesize novel compounds for evaluation against various cancer cell lines.

-

Antimicrobial Agents: Thiazole-containing compounds have been investigated for their antibacterial and antifungal properties.[11] The lipophilicity imparted by the ethyl and methyl groups, combined with the electronic effects of the bromine, could lead to enhanced antimicrobial efficacy.

-

Agrochemicals: Substituted thiazoles are also utilized in the agrochemical industry as fungicides and herbicides.[14] 5-Bromo-2-ethyl-4-methylthiazole could serve as a valuable intermediate for the synthesis of new crop protection agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-Bromo-2-ethyl-4-methylthiazole. Based on data for structurally similar brominated thiazoles, it should be considered harmful if swallowed, and may cause skin and eye irritation.[15] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

5-Bromo-2-ethyl-4-methylthiazole is a promising building block for the development of new pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The versatile reactivity of the bromo-substituent, coupled with the inherent biological relevance of the thiazole core, makes this compound a valuable tool for researchers in both academic and industrial settings. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.

References

-

Yadav, P., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5465–5470. [Link]

-

Stana, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5648. [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(15), 8197–8201. [Link]

-

Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7334. [Link]

-

The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Perfumer & Flavorist. (2022, August 1). 2-Ethyl-4-Methylthiazole in Brown, Savory and Fruit Flavors. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). Ethyl 5-bromo-4-methylthiazole-2-carboxylate. Retrieved from [Link]

-

Usol'tseva, S. V., Andronnikova, G. P., & Shevyrin, V. A. (1993). Bromination of 2-Thiazolylhydrazones. Chemistry of Heterocyclic Compounds, 29(2), 257-262. [Link]

-

The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole. Retrieved from [Link]

-

Lead Sciences. (n.d.). 5-Bromo-2-ethyl-4-methylthiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

-

Khan, I., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

-

Khaligh, N. G. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 14677–14691. [Link]

-

Mathew, B., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 165-175. [Link]

-

Gannon, M. K., & Detty, M. R. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of Organic Chemistry, 72(7), 2647–2650. [Link]

-

PubChem. (n.d.). 5-Bromo-4-ethyl-2-(N-methylpiperazin-1-yl)thiazole. Retrieved from [Link]

-

Wurm, F. R., & Ritter, H. (2010). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Macromolecular Chemistry and Physics, 211(1), 107-114. [Link]

-

ResearchGate. (2015). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of 2-aminothiazoles. Retrieved from [Link]

-

Journal of Physics: Conference Series. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Retrieved from [Link]

-

Indian Academy of Sciences. (1950). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Retrieved from [Link]

-

The Journal of Student Scholarship. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]

-

ResearchGate. (2020). Biological Activities of Thiadiazole Derivatives: A Review. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1998). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

-

Indian Academy of Sciences. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

-

TSI Journals. (n.d.). QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQU. Retrieved from [Link]

-

Molecules. (2015). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Bromo-2-ethyl-4-methylthiazole - Lead Sciences [lead-sciences.com]

- 4. 2-ethyl-4-methyl thiazole, 15679-12-6 [thegoodscentscompany.com]

- 5. 2-Ethyl-4-methyl thiazole(15679-12-6) 1H NMR [m.chemicalbook.com]

- 6. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. perfumerflavorist.com [perfumerflavorist.com]

- 14. chemimpex.com [chemimpex.com]

- 15. 111600-83-0|5-Bromo-4-methylthiazole|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Precision Functionalization of 5-Bromothiazoles

Topic: Derivatization of 5-bromothiazoles for medicinal chemistry Content Type: Application Note & Protocol Guide

Executive Summary & Strategic Value

The thiazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Dasatinib (Src kinase inhibitor), Dabrafenib (BRAF inhibitor), and Ixabepilone . Among thiazole building blocks, 5-bromothiazole represents a unique node of chemical diversity. Unlike its 2-bromo counterpart, the 5-bromo congener offers a distinct electronic profile and orthogonal reactivity that allows for sequential, regioselective functionalization.

This guide addresses the specific challenges of derivatizing 5-bromothiazoles, including regioselective C-H lithiation , mitigation of "Halogen Dance" side reactions , and optimization of Pd-catalyzed cross-couplings (Suzuki vs. Negishi).

Strategic Reactivity Map: The "Chemical Space" of 5-Bromothiazole

Before initiating synthesis, researchers must understand the competing reactivities of the 5-bromothiazole scaffold. The C2-proton is highly acidic (

Visualization: Reactivity Decision Tree

The following diagram outlines the logical flow for functionalizing 5-bromothiazoles based on the desired substitution pattern.

Figure 1: Decision matrix for regioselective functionalization of 5-bromothiazole. Note the critical temperature control required to avoid Halogen Dance during C2 functionalization.

Detailed Experimental Protocols

Protocol A: Robust C5-Arylation via Suzuki-Miyaura Coupling

Application: Standard synthesis of 5-arylthiazoles using stable aryl boronic acids. Expert Insight: 5-bromothiazoles are electron-rich compared to pyridines; oxidative addition can be sluggish. We utilize Pd(dppf)Cl₂ for its large bite angle and stability, or XPhos Pd G3 for sterically hindered substrates.

Materials:

-

5-Bromothiazole (1.0 equiv)

-

Aryl Boronic Acid (1.2–1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3–5 mol%)

-

Base:

(2.0 M aq. solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

-

Setup: In a microwave vial or pressure tube, charge 5-bromothiazole (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

-

Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen inhibits the catalytic cycle and promotes homocoupling.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq.

(1.5 mL). -

Reaction: Heat to 90–100°C for 4–12 hours. (Microwave: 120°C for 30 min).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

.[1] -

Purification: Flash chromatography (Hexane/EtOAc). Thiazoles often streak on silica; adding 1%

to the eluent can improve peak shape.

Protocol B: The "Sensitive" C5-Coupling via Negishi

Application: Coupling with heteroaryl partners (e.g., pyridines, imidazoles) where boronic acids are unstable (protodeboronation prone). Expert Insight: Organozinc reagents are superior for thiazole-thiazole or thiazole-pyridine couplings.

Materials:

-

5-Bromothiazole (1.0 equiv)

-

Heteroaryl Halide (for in-situ Zn prep) or Commercial Organozinc[2]

-

Catalyst:

(5 mol%) or XPhos Pd G3 (2 mol%) -

Reagents:

-BuLi (2.5 M),

Step-by-Step Workflow:

-

Zinc Reagent Prep (In-situ):

-

Cool a solution of Heteroaryl Bromide (1.2 equiv) in dry THF to -78°C.

-

Add

-BuLi (1.2 equiv) dropwise. Stir for 15 min. -

Add

solution (1.3 equiv). Warm to RT and stir for 30 min to form R-ZnCl.

-

-

Coupling:

-

To the R-ZnCl solution, add 5-bromothiazole (1.0 equiv) and Pd catalyst dissolved in minimal THF.

-

-

Reaction: Heat to 60°C for 2–6 hours.

-

Quench: Cool to 0°C, quench with sat.

. -

Note: Negishi couplings are strictly anhydrous. Even trace water kills the organozinc.

Protocol C: Regioselective C2-Lithiation (Trapping Electrophiles)

Application: Introducing formyl (-CHO), carboxyl (-COOH), or silyl groups at C2 while preserving the C5-Br bond.

Expert Insight (The "Halogen Dance" Risk): Upon treatment with

Materials:

-

5-Bromothiazole (1.0 equiv)

-

Base: Lithium Diisopropylamide (LDA) or

-BuLi (1.1 equiv) -

Electrophile: DMF (for aldehyde),

(solid/gas), or -

Solvent: Anhydrous THF (freshly distilled/dried).

Step-by-Step Workflow:

-

Cooling: Dissolve 5-bromothiazole in THF (0.2 M) and cool to -78°C (Dry Ice/Acetone bath). Ensure internal probe confirms temperature.

-

Deprotonation: Add LDA (1.1 equiv) dropwise over 10 mins.

-

Why LDA? LDA is less nucleophilic than n-BuLi, reducing the risk of bromine-lithium exchange at C5. However, n-BuLi can be used if added slowly at -78°C.

-

-

Equilibration: Stir at -78°C for exactly 30 minutes. Do not warm up.

-

Trapping: Add the Electrophile (e.g., DMF, 2.0 equiv) neat or in THF solution rapidly.

-

Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C.

-

Quench: Add sat.

or dilute HCl (if making acid).

Data Summary & Troubleshooting

Comparative Analysis of Coupling Methods

| Feature | Suzuki-Miyaura | Negishi | Stille |

| Reagent Stability | High (Boronic Acids) | Low (Organozincs, moisture sensitive) | High (Organotins, toxic) |

| Scope | Aryl/Alkenyl partners | Heteroaryl/Alkyl partners | Broad, but purification difficult |

| 5-Br Reactivity | Good with Pd(dppf)Cl2 | Excellent (Zn accelerates oxidative addition) | Good |

| Key Limitation | Protodeboronation of 2-heteroaryl boronates | Functional group tolerance (no -OH, -NH) | Toxicity of Tin residues |

Troubleshooting "The Senior Scientist's Notebook"

Issue 1: Low Yield in Suzuki Coupling (Protodeboronation)

-

Symptom:[2][3][4][5][6] Recovery of unreacted 5-bromothiazole and formation of de-boronated arene (Ar-H).

-

Fix: Switch to Negishi coupling (Protocol B) or use MIDA boronates / Potassium Trifluoroborates (

) which release the active boronic acid slowly, keeping concentration low and reducing decomposition.

Issue 2: Mixture of Regioisomers during C2 Lithiation

-

Symptom:[2][3][4][5][6] Formation of 2-bromo-5-substituted product instead of 5-bromo-2-substituted.

-

Cause: Halogen Dance mechanism activated by temperature fluctuation.

-

Fix: Ensure temperature never exceeds -70°C during lithiation. Use LiHMDS instead of n-BuLi for softer deprotonation.

Issue 3: Catalyst Poisoning

-

Symptom:[3][4][5][6][7] Reaction stalls after 20% conversion.

-

Cause: Thiazole sulfur and nitrogen can coordinate Pd, poisoning it.

-

Fix: Increase catalyst loading to 5-10 mol%. Use biaryl phosphine ligands (e.g., XPhos , SPhos ) that bind Pd tightly and prevent deactivation by the heterocycle.

References

-

Mechanistic Insight into Halogen Dance

-

Thiazole Functionalization in Drug Discovery

- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.

-

[Link]

-

Negishi Coupling Protocols

- Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.

-

[Link]

-

Suzuki Coupling Optimization

-

Lithiation of Thiazoles

Sources

- 1. Negishi Coupling | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cross-Coupling Architectures for 5-Bromo-4-Methylthiazole

Executive Summary & Reactivity Profile

Thiazoles are ubiquitous pharmacophores in medicinal chemistry, appearing in oncology drugs (e.g., Dasatinib), antiretrovirals (e.g., Ritonavir), and metabolic modulators. 5-Bromo-4-methylthiazole represents a high-value scaffold because it offers a pre-installed electrophilic handle at the C5 position while maintaining a sterically defined methyl group at C4.

The Reactivity Landscape

Unlike its 2-bromo counterparts, 5-bromo-4-methylthiazole presents a unique electronic challenge. The thiazole ring is electron-deficient, but the C5 position is less electrophilic than the C2 position due to the resonance contribution of the sulfur atom. However, the C5-Br bond is highly amenable to Palladium (Pd)-catalyzed oxidative addition, provided the catalyst system is tuned to overcome the moderate steric hindrance of the adjacent C4-methyl group.

Critical "Expert Insight" – The C2-Proton Trap: Researchers often overlook the acidity of the C2-proton (pKa ~29 in DMSO, but significantly lower in the presence of Lewis acids).

-

Risk: Using strong bases (e.g., LiHMDS, NaOtBu) in cross-coupling can lead to competitive C2-deprotonation, resulting in homocoupling or polymerization.

-

Solution: This guide prioritizes protocols using mild inorganic bases (K₃PO₄, Cs₂CO₃) or specific weak organic bases to maintain chemoselectivity at the C5-Br site.

Mechanistic Visualization

The following diagram illustrates the divergent pathways available for this scaffold and the critical decision points for catalyst selection.

Caption: Divergent synthetic pathways for 5-bromo-4-methylthiazole. Selection of conditions must account for the C4-methyl steric influence and C2-H acidity.

Protocol A: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl systems (e.g., 5-phenyl-4-methylthiazole). Rationale: The C4-methyl group creates a "steric pocket." Standard Pd(PPh₃)₄ often fails to achieve high turnover numbers (TON) due to slow oxidative addition. We utilize Pd(dppf)Cl₂ , a bidentate ligand with a large bite angle that enforces a geometry favorable for coupling with hindered substrates.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| 5-Bromo-4-methylthiazole | 1.0 | Substrate |

| Aryl Boronic Acid | 1.2 - 1.5 | Coupling Partner |

| Pd(dppf)Cl₂ · DCM | 0.03 - 0.05 | Catalyst (Resistant to chelation) |

| K₂CO₃ (2M aq.) or K₃PO₄ | 2.5 | Base (Mild, prevents C2 activation) |

| 1,4-Dioxane / Water (4:1) | [0.2 M] | Solvent System |

Step-by-Step Methodology

-

Preparation: In a microwave vial or Schlenk tube, combine the thiazole substrate (1.0 equiv) and aryl boronic acid (1.2 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (3-5 mol%). Note: Pd(dppf) is preferred over Pd(PPh₃)₄ to prevent ligand dissociation and non-specific binding to the thiazole sulfur.

-

Inertion: Seal the vessel and purge with Argon for 5 minutes.

-

Solvent/Base: Add degassed 1,4-dioxane followed by the aqueous base solution.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Optimization Tip: If conversion stalls, boost temperature to 110°C. The methyl group at C4 stabilizes the intermediate, reducing protodebromination side-reactions common in unsubstituted thiazoles.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). Thiazoles are basic; add 1% Et₃N to the eluent if streaking occurs.

Protocol B: Buchwald-Hartwig Amination

Application: Introduction of amine groups (C-N bond formation).[1] Rationale: Thiazole amines are prone to catalyst poisoning (N-coordination to Pd). We employ XPhos , a bulky biaryl phosphine ligand that promotes reductive elimination and prevents the formation of stable Pd-amido resting states.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| 5-Bromo-4-methylthiazole | 1.0 | Substrate |

| Primary/Secondary Amine | 1.2 | Nucleophile |

| Pd₂(dba)₃ | 0.02 (2 mol%) | Pd(0) Source |

| XPhos | 0.04 (4 mol%) | Ligand (Steric bulk crucial) |

| Cs₂CO₃ | 2.0 | Base (Weak enough to spare C2-H) |

| Toluene or t-Amyl Alcohol | [0.15 M] | Solvent |

Step-by-Step Methodology

-

Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in the solvent and stir for 10 minutes at RT to generate the active catalytic species (L-Pd-0).

-

Substrate Addition: Add 5-bromo-4-methylthiazole, the amine, and solid Cs₂CO₃.

-

Critical: Do NOT use NaOtBu. The strong alkoxide base will deprotonate the C2 position, leading to complex mixtures.

-

-

Thermal Cycle: Heat to 100°C for 12–18 hours.

-

Monitoring: Monitor by LC-MS. The product will show a distinct UV shift due to the amino-thiazole conjugation.

-

Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.

Protocol C: Sonogashira Coupling

Application: Alkynylation for extended conjugation or "click" chemistry handles. Rationale: This reaction requires a Copper (Cu) co-catalyst. Thiazoles can chelate Cu, stalling the cycle. We use a slightly higher CuI loading and a robust Pd source.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| 5-Bromo-4-methylthiazole | 1.0 | Substrate |

| Terminal Alkyne | 1.5 | Coupling Partner |

| Pd(PPh₃)₂Cl₂ | 0.05 | Catalyst |

| CuI | 0.10 | Co-catalyst |

| Et₃N (Triethylamine) | 3.0 | Base/Solvent co-factor |

| DMF (Anhydrous) | [0.3 M] | Solvent |

Step-by-Step Methodology

-

Setup: Flame-dry the reaction vessel. Moisture kills this reaction.

-

Addition: Add thiazole, Pd catalyst, and CuI.

-

Solvent: Add DMF and Et₃N. Degas vigorously (freeze-pump-thaw or sparging). Oxygen promotes homocoupling of the alkyne (Glaser coupling).

-

Alkyne Addition: Add the terminal alkyne last, dropwise.

-

Reaction: Stir at 60°C .

-

Note: Higher temperatures (>80°C) may cause the alkyne to polymerize or the thiazole to decompose. The C4-methyl group provides enough steric bulk to prevent immediate side reactions but allows the linear alkyne to couple.

-

-

Workup: Quench with sat. NH₄Cl (to chelate Cu). Extract with Et₂O.

Troubleshooting "The Scientist's Notebook"

| Observation | Root Cause | Corrective Action |

| Low Conversion (Suzuki) | Catalyst poisoning by Thiazole Sulfur. | Switch to Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ . Increase temp to 110°C. |

| Homocoupling of Alkyne | Oxygen presence in Sonogashira.[2] | Degas solvents more thoroughly. Add sodium ascorbate (antioxidant). |

| Black Precipitate (Early) | Catalyst decomposition (Pd black). | Ligand load is too low. Ensure Ligand:Pd ratio is >2:1 (or 1:1 for bidentate). |

| C2-Arylation byproduct | "Base-assisted C-H activation" occurred. | The base was too strong (e.g., hydroxide/alkoxide). Switch to K₃PO₄ or CsF . |

| Starting Material Intact | Oxidative addition failed. | The C4-methyl is hindering approach. Use SPhos or XPhos (Buchwald ligands) even for Suzuki coupling. |

References

-

National Institutes of Health (NIH) - PubChem. "5-Bromo-4-methylthiazole Compound Summary." [Link]

-

Common Organic Chemistry. "Suzuki Reaction - Palladium Catalyzed Cross Coupling." (Standard protocols adapted for heterocycles). [Link]

-

Organic Chemistry Portal. "Stille Coupling." (Alternative coupling strategies for thiazoles). [Link]

Sources

Optimization and Standard Operating Procedures for the N-Alkylation of Thiazoles

From NHC Precursors to Ionic Liquids

Abstract

The N-alkylation of thiazoles is a foundational transformation in the synthesis of N-Heterocyclic Carbene (NHC) organocatalysts, ionic liquids, and thiamine (Vitamin B1) analogs. Despite its apparent simplicity, the reaction is frequently plagued by low yields due to the weak nucleophilicity of the thiazole nitrogen and the high hygroscopicity of the resulting salts. This application note provides a definitive guide to the Menschutkin reaction applied to thiazoles, offering two validated protocols (Thermal and Microwave) and a critical strategy for anion metathesis to ensure product stability.

Scientific Foundation & Mechanism

The Nucleophilicity Challenge

Unlike imidazoles or pyridines, thiazoles possess a sulfur atom within the ring.[1] The electronegativity of sulfur inductively withdraws electron density from the nitrogen atom, rendering the lone pair less available for nucleophilic attack. Consequently, N-alkylation of thiazoles often requires higher temperatures, more reactive alkylating agents, or longer reaction times than their imidazole counterparts.

Mechanism: The Menschutkin Reaction

The reaction proceeds via an

Key Mechanistic Features:

-

Transition State: Highly organized and polar. The formation of charges in the transition state means the reaction is significantly accelerated by polar aprotic solvents (e.g., Acetonitrile, DMF) which stabilize the developing dipole.

-

Leaving Group Effect: The rate follows the leaving group ability:

. Alkyl iodides are preferred for difficult substrates.

Figure 1: Mechanism of Thiazole N-Alkylation (

Critical Experimental Parameters

Solvent Selection: The Solubility Paradox

Selection of solvent is a trade-off between kinetics and isolation.

-

Acetonitrile (MeCN): The "Gold Standard." High dielectric constant (

) accelerates the reaction. Most thiazolium salts are soluble in hot MeCN but precipitate upon cooling/addition of ether. -

Toluene: Low polarity slows the reaction, but the ionic product is completely insoluble. This drives the equilibrium forward by precipitation and simplifies workup (filtration only).

-

Neat (Solvent-free): Fastest kinetics due to maximum concentration, but risks thermal runaway and "gummy" products that are hard to purify.

The "Hidden Killer": Hygroscopicity

Thiazolium halides (especially chlorides and bromides) are notoriously hygroscopic. Absorption of atmospheric water leads to:

-

Oiling out: The crystalline salt turns into a viscous goo.

-

Hydrolysis: Under basic conditions (even slightly), water can open the ring.

-

Weighing Errors: Accurate stoichiometry for subsequent steps becomes impossible.

Strategic Fix: If the salt is difficult to handle, perform an Anion Metathesis (Protocol C) to exchange the halide for a non-coordinating, hydrophobic anion like

Experimental Protocols

Protocol A: Standard Thermal Alkylation (High Purity)

Best for: Routine synthesis, gram-scale, stable alkyl halides (Benzyl bromide, Methyl iodide).

Reagents:

-

Thiazole derivative (1.0 equiv)[3]

-

Alkyl Halide (1.1 - 1.2 equiv)

-

Solvent: Anhydrous Acetonitrile (0.5 M concentration relative to thiazole)

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

-

Dissolution: Add the thiazole and anhydrous acetonitrile. Stir until dissolved.

-

Addition: Add the alkyl halide dropwise via syringe.

-

Note: If using highly volatile alkyl halides like Iodomethane (MeI), use a sealed pressure tube instead of a reflux condenser to prevent loss of reagent.

-

-

Reaction: Heat the mixture to reflux (80-82°C for MeCN) for 12–24 hours.

-

Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM). The starting material spot should disappear. The product will likely stay at the baseline.

-

-

Workup (Precipitation):

-

Cool the reaction mixture to room temperature.

-

If a solid precipitates: Filter under vacuum (Schlenk filtration recommended to avoid moisture).[4]

-

If no solid appears: Concentrate the solvent to ~20% volume on a rotary evaporator, then add diethyl ether (Et2O) dropwise with vigorous stirring to induce precipitation.

-

-

Purification: Wash the filter cake with cold Et2O (3x). Dry under high vacuum (0.1 mbar) for 6 hours.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Deactivated thiazoles (electron-poor), sterically hindered alkyl halides, or rapid library generation.

Reagents:

-

Thiazole derivative (1.0 equiv)[3]

-

Alkyl Halide (1.5 equiv)

-

Solvent: Acetonitrile or Ethanol (2-3 mL per mmol)

Procedure:

-

Loading: In a microwave-safe process vial (e.g., 10 mL), combine thiazole, alkyl halide, and solvent. Add a stir bar and cap the vial.

-

Irradiation: Heat to 120°C – 150°C for 10–30 minutes .

-

Caution: Ensure the vessel is rated for the pressure generated by the solvent at these temperatures.

-

-

Workup:

-

Cool the vial (compressed air cooling usually built-in).

-

Transfer the mixture to a beaker. Add excess diethyl ether to precipitate the salt.

-

Filter and wash as in Protocol A.

-

Protocol C: Anion Metathesis (Stability & Handling)

Best for: Converting hygroscopic halides into air-stable solids.

Procedure:

-

Dissolve the crude thiazolium halide from Protocol A/B in minimal Methanol or Water.

-

Add a saturated solution of Sodium Tetrafluoroborate (

) or Ammonium Hexafluorophosphate ( -

Stir for 30 minutes. The hydrophobic anion will cause the new salt to precipitate out of the aqueous/alcoholic solution.

-

Filter, wash with water (to remove NaX), then ether, and dry.

Data Analysis & Troubleshooting

Characterization (NMR)

The formation of the thiazolium salt is most easily confirmed by

-

C2-Proton Shift: The proton at the C2 position (between S and N) is extremely acidic and electron-deficient. Upon quaternization, this signal shifts significantly downfield (deshielding).

-

Neutral Thiazole:

ppm. -

Thiazolium Salt:

ppm (depending on solvent/counter-ion).

-

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| No Reaction (TLC) | Thiazole is too electron-poor. | Switch to Protocol B (Microwave) or use a stronger alkylating agent (e.g., Methyl Triflate instead of MeI). |

| "Oiling Out" | Product is hygroscopic or impure.[4] | Decant solvent, trituruate oil with fresh Et2O or Hexane. Sonicate to induce crystallization. |

| Low Yield | Hydrolysis of product. | Ensure strictly anhydrous conditions. Use Schlenk lines. Store product in a desiccator. |

| Dark/Black Product | Oxidation or polymerization. | Perform reaction under Argon.[4] Lower the temperature and extend time. |

Workflow Decision Tree

Figure 2: Decision matrix for selecting synthesis method and workup strategy based on substrate reactivity and product physical state.

References

-

Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Thiazole." Available at: [Link]

-

RSC Advances. "Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence." Royal Society of Chemistry, 2013. Available at: [Link]

-

University of Saskatchewan (Harvest). "A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex." Available at: [Link]

-

Arkat USA. "Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors." Arkivoc, 2004.[5] Available at: [Link]

-

Michigan State University. "Proton NMR Chemical Shift Tables." Available at: [Link]

Sources

Application Note: Divergent Synthesis of Next-Gen SDHI Fungicides Using 5-Bromo-2-ethyl-4-methylthiazole

Executive Summary & Strategic Utility

In the landscape of modern agrochemistry, the thiazole-carboxamide motif remains a cornerstone of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (FRAC Code 7). These agents function by disrupting the mitochondrial respiration of fungi (Complex II), a mechanism vital for controlling pathogens like Rhizoctonia solani and Botrytis cinerea.

5-Bromo-2-ethyl-4-methylthiazole represents a high-value "linchpin" intermediate for this class. Unlike simple alkyl-thiazoles, the C5-Bromine substituent functions as a versatile electrophilic warhead. It allows for the direct installation of the critical carboxamide pharmacophore via aminocarbonylation or the construction of biaryl scaffolds via cross-coupling .

This guide details the optimized protocols for utilizing this intermediate to synthesize SDHI libraries, focusing on overcoming the inherent challenges of palladium catalysis with sulfur-containing heterocycles.

Chemical Profile: The "Warhead" Scaffold

The utility of 5-Bromo-2-ethyl-4-methylthiazole lies in its specific electronic environment. The thiazole ring is electron-deficient, making the C5-Br bond highly reactive toward oxidative addition with transition metals, yet the N/S heteroatoms pose a risk of catalyst poisoning.

| Property | Specification | Strategic Implication |

| IUPAC Name | 5-Bromo-2-ethyl-4-methylthiazole | Core Scaffold |

| Molecular Weight | 206.10 g/mol | Low MW allows for fragment-based drug design (FBDD). |

| C5-Br Reactivity | High (sp²-hybridized) | Ideal for Pd-catalyzed C-C and C-N bond formation. |

| C2-Ethyl Group | Lipophilic Handle | Enhances cuticle penetration and metabolic stability compared to methyl. |

| Heteroatoms | N3, S1 | Potential coordination sites for metal catalysts (requires chelating ligands). |

Primary Application: Pd-Catalyzed Aminocarbonylation

The most direct route to SDHI fungicides from this intermediate is Aminocarbonylation . This transformation converts the aryl bromide directly into an amide in a single step, avoiding the unstable intermediate of thiazole-5-carboxylic acid.

Mechanistic Rationale

Traditional synthesis involves lithiation (n-BuLi/CO₂) to form the acid, followed by chlorination (SOCl₂) and amidation. This is atom-inefficient and hazardous at scale. Aminocarbonylation utilizes Carbon Monoxide (CO) insertion into the Pd-Aryl bond, followed by nucleophilic attack by the amine.

-

Challenge: Thiazole sulfur can coordinate to Pd, arresting the catalytic cycle.

-

Solution: Use of Xantphos , a wide-bite-angle bidentate ligand, which forces the Palladium into a geometry that favors reductive elimination and prevents sulfur coordination.

Detailed Protocol

Target: Synthesis of N-aryl-2-ethyl-4-methylthiazole-5-carboxamide (Generic SDHI Analog).

Reagents:

-

Substrate: 5-Bromo-2-ethyl-4-methylthiazole (1.0 equiv, 5 mmol)

-

Nucleophile: Aniline derivative (e.g., 2-fluoroaniline for bioactivity) (1.2 equiv)

-

CO Source: CO gas (balloon or autoclave) or Molybdenum Hexacarbonyl (solid source equivalent)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: Xantphos (4.5-bis(diphenylphosphino)-9,9-dimethylxanthene) (3 mol%)

-

Base: Na₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and Xantphos in 2 mL of dioxane. Stir for 10 mins at RT until a clear yellow/orange solution forms (Active L₂Pd species).

-

Reaction Assembly: To a pressure tube (or autoclave vessel), add the 5-bromo-thiazole substrate, the aniline nucleophile, and the powdered Na₂CO₃.

-

Solvent Addition: Add the remaining dioxane (10 mL total volume). Add the pre-complexed catalyst solution.

-

Atmosphere Exchange (Critical):

-

If using Autoclave: Purge with N₂ (3x), then charge with CO gas to 5 bar (70 psi).

-

If using Balloon: Sparge solvent with Argon for 15 mins. Insert CO balloon with a double-needle exit purge for 60 seconds, then seal under CO atmosphere.

-

-

Reaction: Heat the vessel to 100°C for 16 hours. Vigorous stirring (800 rpm) is essential for gas-liquid mass transfer.

-

Workup: Cool to RT. Vent CO gas carefully into a fume hood exhaust. Filter the mixture through a Celite pad to remove Pd black and salts. Wash with EtOAc.

-

Purification: Concentrate the filtrate. Recrystallize from EtOH/Hexane or purify via silica flash chromatography (Hexane:EtOAc gradient).

Self-Validation Check:

-

TLC: The starting bromide (high R_f) should disappear. The amide product is significantly more polar (lower R_f).

-

Color: A persistent black precipitate indicates "Pd black" formation (ligand failure). The solution should remain dark orange/brown during reaction.

Secondary Application: Suzuki-Miyaura Cross-Coupling[1]

For generating biaryl SDHI analogs (similar to Boscalid but with a thiazole core), the Suzuki coupling is the standard.

Optimized Conditions for Thiazoles[2]

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (Robust against oxidation).

-

Base: K₃PO₄ (Anhydrous is preferred over carbonate for sterically hindered thiazoles).

-

Solvent: Toluene:Water (10:1) – The biphasic system protects the boronic acid from protodeboronation.

Workflow Diagram (DOT)

Caption: Optimized workflow for Suzuki-Miyaura coupling of 5-bromo-thiazoles, featuring decision loops for conversion monitoring.

Troubleshooting & Scientific Insights (E-E-A-T)

The "Sulfur Poisoning" Effect

Thiazoles are excellent ligands. In low-ligand-loading scenarios, the thiazole nitrogen or sulfur can displace the phosphine ligand on Palladium, creating a stable but inactive complex.

-

Symptom: Reaction stalls at 30-40% conversion.

-

Remedy: Increase ligand-to-metal ratio to 2:1 or 3:1. Use chelating ligands (dppf, Xantphos) which are entropically favored over the monodentate thiazole coordination.

Regioselectivity & Stability

The C2-ethyl group provides steric bulk that protects the N-atom from methylation or unwanted coordination, but it also increases the lipophilicity.

-

Handling: 5-Bromo-2-ethyl-4-methylthiazole is relatively volatile. Do not dry under high vacuum (< 5 mbar) for extended periods at elevated temperatures, or yield loss will occur.

References

-

Succinate Dehydrogenase Inhibitor (SDHI) Fungicides: Mode of Action and Resistance Management. Fungicide Resistance Action Committee (FRAC). Code List 2023. [Link]

-

Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides. Journal of Agricultural and Food Chemistry, 2019, 67(3), 804–812. (Demonstrates the SAR of thiazole carboxamides). [Link]

-

Palladium-Catalyzed Aminocarbonylation of Aryl Halides. Chemical Reviews, 2022. (General review of the carbonylative mechanism). [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules, 2022, 27(13), 3979. [Link]

Sources

Accelerated Hantzsch & Multi-Component Thiazole Synthesis: A Microwave-Assisted Protocol Guide

Executive Summary

Thiazole rings are critical pharmacophores in modern drug discovery, present in blockbuster drugs like Ritonavir (antiviral) and Dasatinib (antineoplastic). Traditional solvothermal synthesis (e.g., Hantzsch condensation) is often plagued by extended reaction times (8–24 hours), harsh reflux conditions, and moderate yields (50–70%).